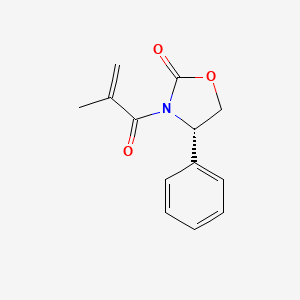
3-Methacryloyl-4beta-phenyloxazolidine-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methacryloyl-4beta-phenyloxazolidine-2-one is a unique organic compound with the molecular formula C13H13NO3. This compound is characterized by the presence of a methacryloyl group attached to a phenyloxazolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methacryloyl-4beta-phenyloxazolidine-2-one typically involves the reaction of methacryloyl chloride with 4beta-phenyloxazolidine-2-one in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methacryloyl-4beta-phenyloxazolidine-2-one undergoes various chemical reactions, including:
Polymerization: The methacryloyl group can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The oxazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Applications De Recherche Scientifique
3-Methacryloyl-4beta-phenyloxazolidine-2-one has found applications in several scientific research areas:
Polymer Chemistry: Used as a monomer for the synthesis of functional polymers with tailored properties.
Biomedical Research: Investigated for its potential in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
Material Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 3-Methacryloyl-4beta-phenyloxazolidine-2-one primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group participates in free radical polymerization, leading to the formation of a three-dimensional polymer network. This network can encapsulate various molecules, making it useful in drug delivery and tissue engineering applications .
Comparaison Avec Des Composés Similaires
Methacryloyl-4-phenyloxazolidine-2-one: Similar structure but lacks the beta configuration, leading to different reactivity and properties.
Methacryloyl-4-methyl-oxazolidine-2-one: Contains a methyl group instead of a phenyl group, resulting in different polymerization behavior and applications.
Uniqueness: 3-Methacryloyl-4beta-phenyloxazolidine-2-one is unique due to the presence of both methacryloyl and phenyloxazolidine groups, which confer distinct reactivity and properties. Its ability to undergo polymerization and form functional polymers makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
154499-36-2 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
(4S)-3-(2-methylprop-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H13NO3/c1-9(2)12(15)14-11(8-17-13(14)16)10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3/t11-/m1/s1 |
Clé InChI |
UJBHHSVLIFXDJH-LLVKDONJSA-N |
SMILES isomérique |
CC(=C)C(=O)N1[C@H](COC1=O)C2=CC=CC=C2 |
SMILES canonique |
CC(=C)C(=O)N1C(COC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


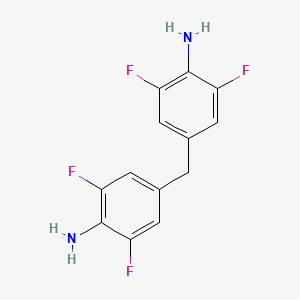
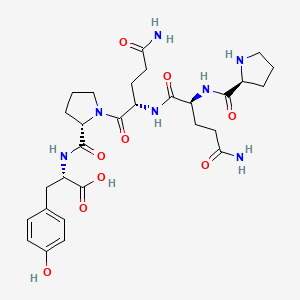

![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)

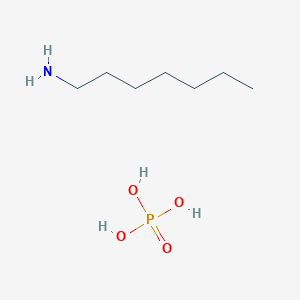
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)


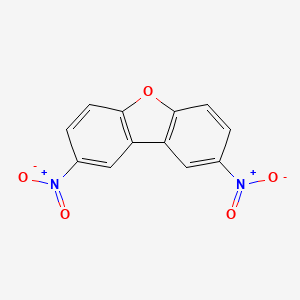

![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
![Dimethyl [5-(propylsulfanyl)pentyl]propanedioate](/img/structure/B12551655.png)
